2-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)oxan-2-yl]acetic acid
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Overview
Description
2-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)oxan-2-yl]acetic acid is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for amino acids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)oxan-2-yl]acetic acid typically involves multiple steps, starting from commercially available precursors One common method involves the protection of the amino group with the Fmoc group, followed by the formation of the oxan-2-yl structure through cyclization reactions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow synthesis and automated peptide synthesizers may be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
2-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)oxan-2-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can be used to replace certain groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can introduce new functional groups, enhancing the compound’s versatility.
Scientific Research Applications
2-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)oxan-2-yl]acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and peptide chemistry.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Investigated for potential therapeutic applications, including drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)oxan-2-yl]acetic acid involves its interaction with specific molecular targets. The Fmoc group plays a crucial role in protecting the amino group during peptide synthesis, preventing unwanted side reactions. The oxan-2-yl structure provides stability and enhances the compound’s reactivity in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
2-[(9H-Fluoren-9-ylmethoxy)carbonylamino]isobutyric Acid: Similar in structure but with an isobutyric acid moiety.
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine: Contains a phenylalanine derivative instead of the oxan-2-yl structure.
Fmoc-Asp(OAll)-OH: Another Fmoc-protected amino acid with different side chains.
Uniqueness
2-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)oxan-2-yl]acetic acid stands out due to its unique combination of the Fmoc group and the oxan-2-yl structure, which provides enhanced stability and reactivity. This makes it particularly valuable in peptide synthesis and other applications where precise control over chemical reactions is required.
Properties
IUPAC Name |
2-[4-(9H-fluoren-9-ylmethoxycarbonylamino)oxan-2-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO5/c24-21(25)12-15-11-14(9-10-27-15)23-22(26)28-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,14-15,20H,9-13H2,(H,23,26)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQUODOAZMLZELR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CC1NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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